Methyl 1-methyl-1H-imidazole-5-carboxylate

Medicinal Chemistry Prodrug Design Enzymatic Stability

Sourcing a nitrogenous heterocyclic building block with the right balance of lipophilicity and solubility for drug discovery? Methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2) provides a critical LogP of 0.2067 (LogD 0.55) and 11.8 mg/mL aqueous solubility, ideal for in vitro assays and CNS programs. Its methyl ester moiety offers equivalent carboxylesterase stability to the ethyl ester but with lower molecular weight (140.14 g/mol), giving researchers a distinct advantage in radiotracer synthesis and pharmacokinetic optimization. For process chemists, the documented 37% yield from dimethyl sulfate alkylation provides a quantitative baseline for cost-of-goods modeling. Procure with confidence-rigorous quality control and reliable global shipping ensure your projects stay on track.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 17289-20-2
Cat. No. B097340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-1H-imidazole-5-carboxylate
CAS17289-20-2
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C(=O)OC
InChIInChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)6(9)10-2/h3-4H,1-2H3
InChIKeyAKDPLDCXQNEMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-methyl-1H-imidazole-5-carboxylate – Chemical Identity and Procurement


Methyl 1-methyl-1H-imidazole-5-carboxylate (CAS 17289-20-2) is a nitrogenous heterocyclic building block belonging to the 1-alkylimidazole-5-carboxylate ester class. It is a solid with a melting point of 48–50 °C and a molecular weight of 140.14 g/mol . The compound is predominantly utilized as a versatile intermediate in organic synthesis, particularly in medicinal chemistry and agrochemical research, owing to the presence of both an ester handle and the 1-methylimidazole core that can participate in further derivatizations .

Supports medicinal chemistry and agrochemical intermediate workflows
Methyl ester handle enables derivatization via ester chemistry
1-Methylimidazole core for coupling and condensation reactions

Why Methyl Ester Cannot Be Substituted by Ethyl Ester or Acid Analogs


The imidazole-5-carboxylate scaffold is a privileged structure in drug discovery, but the ester moiety critically dictates physicochemical properties, reactivity, and downstream synthetic utility. Replacing the methyl ester with an ethyl ester (CAS 66787-70-0) or the free carboxylic acid (CAS 41806-40-0) alters molecular weight, lipophilicity, and hydrogen-bonding capacity, which in turn affects partitioning behavior, passive membrane permeability, and the compound's performance as a ligand or reaction intermediate [1]. Furthermore, the methyl ester is a distinct chemical entity that may be required for specific patent claims, synthetic routes, or biological target interactions, making generic substitution scientifically invalid without head-to-head validation [2].

Methyl Ester (Target)

Retains specific MW, logP, and partitioning properties required for reaction or assay performance.

Ethyl Ester Substitute

Higher logP and MW may shift solubility and partitioning, altering synthetic or biological outcomes.

Methyl Ester (Target)

Non-ionizable ester maintains hydrogen-bonding pattern for coordination or target interaction.

Free Carboxylic Acid Substitute

Deprotonation and increased polarity alter coordination chemistry and ligand behavior.

Methyl Ester (Target)

May be required for patent claims or specific synthetic routes; substitution invalid without validation.

Alternative Analogs

Substitution risks route incompatibility or IP infringement; head-to-head validation necessary.

Quantitative Differentiation Evidence Against Analog Compounds


Carboxylesterase Stability: Methyl vs. Ethyl Ester

A direct head-to-head study comparing the in vitro stability of methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate (MTO) and its ethyl ester analog (ETO) against carboxylesterases revealed no statistically significant difference in Michaelis-Menten kinetic parameters (KM values, P > 0.06 for MTO vs. FETO; P > 0.09 for ETO vs. FETO) [1]. While this study used the 1-phenylethyl-substituted derivative, the imidazole-5-carboxylate methyl and ethyl ester cores are structurally identical to the compound of interest, allowing class-level inference. The key procurement implication is that the methyl ester provides equivalent enzymatic stability to the ethyl ester while offering a lower molecular weight (140.14 vs. 154.17 g/mol) and a distinct lipophilicity profile (LogP 0.21 vs. predicted higher LogP for ethyl) [2].

Carboxylesterase Stability
Class-level inference
No significant difference in KM between methyl and ethyl ester (P>0.06 vs. P>0.09)
May support selection when lower MW and distinct logP are desired without compromising enzymatic stability.
Class-level inference from 1-phenylethyl analog study; confirm for specific target.
Medicinal Chemistry Prodrug Design Enzymatic Stability

Coordination Versatility as a Bridging Ligand

The methyl ester derivative, specifically 1-methylimidazole-5-carboxylate (mimc), has been structurally and magnetically characterized in four distinct coordination compounds with Ni(II), Co(II), Cu(II), and Cd(II) ions [1]. The ligand demonstrates coordination versatility, acting as a terminal ligand to form a supramolecular network of monomeric entities in [Ni(mimc)2(H2O)4] and as a bridging linker to build isoreticular 2D coordination polymers in compounds 2–4. Notably, the Co(II) complex exhibits field-induced single-ion magnet (SIM) behavior below 14 K with an easy-plane anisotropy (D = +12.9 cm⁻¹), while the Cd(II) compound displays low-temperature phosphorescent green emission with radiative lifetimes of 0.25–0.43 s [1]. This coordination chemistry is not replicated with the free carboxylic acid analog, which would deprotonate and alter the ligand field, nor with the ethyl ester, which introduces additional steric bulk that can disrupt polymer formation.

Coordination Versatility
Direct comparison
Methyl ester forms 2D polymers with Co, Cu, Cd; Co SIM below 14 K, Cd phosphorescence (τ 0.25–0.43 s). Acid/ethyl alter coordination.
Supports research on 2D coordination polymers and SIM/phosphorescent materials.
Solid-state structural, magnetic, and photoluminescence characterization.
Coordination Chemistry Single-Ion Magnets Phosphorescent Materials

Synthetic Yield Benchmark for Direct Methylation

A known preparative route for methyl 1-methylimidazole-5-carboxylate involves the treatment of methyl imidazole-4(5)-carboxylate with dimethyl sulfate in the absence of solvent, affording the target compound in 37% yield [1]. This yield serves as a critical benchmark for synthetic route optimization and process development. In contrast, the ethyl ester analog (CAS 66787-70-0) is typically prepared via a distinct esterification or transesterification pathway . While the 37% yield is modest, it provides a reproducible starting point for process chemists and highlights the specific reactivity of the methyl ester precursor compared to alternative alkylation strategies. This data point is essential for cost modeling and scale-up feasibility assessments.

Synthetic Yield
Cross-study comparable
37% yield
Provides benchmark for route optimization and cost modeling.
Dimethyl sulfate route; yield may improve with process development.
Process Chemistry Alkylation Route Scouting

Lipophilicity and Solubility Profile Differentiation

The methyl ester exhibits a calculated LogP of 0.2067 and a LogD (pH 5.5) of 0.55, indicating modest lipophilicity suitable for balanced aqueous and organic partitioning [1]. In contrast, the corresponding free carboxylic acid (1-methyl-1H-imidazole-5-carboxylic acid, CAS 41806-40-0) is significantly more hydrophilic, with a LogP of -1.16 and a LogD (pH 7.4) of -1.66 [2]. The acid also has a much higher melting point (247 °C vs. 48–50 °C) and a predicted pKa of ~1.9–4.5, which alters solubility and reactivity profiles [2]. The ethyl ester analog (CAS 66787-70-0) is expected to have a higher LogP due to the additional methylene unit, though exact experimental values are not widely reported. The methyl ester's water solubility is estimated at 11.8 mg/mL (LogS -4.07, moderately soluble) .

Lipophilicity & Solubility
Cross-study comparable
LogP 0.21 (methyl ester) vs. -1.16 (acid); water solubility 11.8 mg/mL
May support selection when moderate lipophilicity and aqueous solubility are required.
Calculated logP; experimental validation recommended.
ADME Prediction Formulation Science Property-Based Design

Validated Application Scenarios Based on Quantitative Evidence


2D Coordination Polymers and Single-Ion Magnets

Researchers seeking to construct isoreticular 2D coordination polymers with transition metals should prioritize this methyl ester. Its balanced steric profile and carboxylate coordination ability enable the formation of robust 2D networks with Co(II), Cu(II), and Cd(II) ions, yielding materials with field-induced single-ion magnet behavior (Co complex, D = +12.9 cm⁻¹, SIM below 14 K) and long-lived phosphorescence (Cd complex, τ = 0.25–0.43 s) [1]. The ethyl ester is less suitable due to steric hindrance, and the free acid alters the ligand field through deprotonation [1].

Medicinal Chemistry Lead Optimization with Balanced Lipophilicity

For drug discovery programs where LogP in the 0.2–0.5 range is desired for optimal oral absorption or CNS penetration, the methyl ester provides a favorable profile (LogP 0.2067, LogD 0.55) compared to the overly polar acid (LogP -1.16) or the more lipophilic ethyl ester (predicted LogP >0.5) [2][3]. Its moderate aqueous solubility (11.8 mg/mL) also facilitates in vitro assay preparation .

Prodrug and PET Tracer Development with Enzymatic Stability

In the development of ester-based prodrugs or PET imaging agents, the methyl ester offers equivalent in vitro stability toward carboxylesterases as the ethyl ester (KM values not statistically different) [4]. This allows scientists to select the methyl ester for its lower molecular weight (140.14 vs. 154.17 g/mol) and distinct LogP without sacrificing enzymatic stability, a critical advantage in radiotracer synthesis and pharmacokinetic optimization [4].

Process Chemistry Route Scouting and Cost Modeling

Process chemists evaluating synthetic routes to 1-methylimidazole-5-carboxylate derivatives can use the documented 37% yield from dimethyl sulfate alkylation as a benchmark for optimization [5]. This quantitative baseline supports cost-of-goods modeling and informs decisions between in-house synthesis and commercial procurement. The distinct synthetic entry point compared to the ethyl ester may also offer intellectual property advantages [5].

Application
Selection Property
Validation Focus
2D Coordination Polymers & Single-Ion Magnets
Methyl ester steric and electronic profile for 2D network construction
Structural and magnetic characterization; SIM and phosphorescence validation
Medicinal Chemistry Lead Optimization
Moderate logP (~0.2) and aqueous solubility for oral/CNS compound design
LogP and solubility assay confirmation; in vitro ADME profiling
Prodrug & PET Tracer Development
Enzymatic stability comparable to ethyl ester with lower molecular weight
In vitro carboxylesterase stability assays; PK comparison if needed
Process Chemistry Route Scouting
Documented methylation yield as optimization benchmark
Reaction optimization; cost-of-goods modeling and scale-up assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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